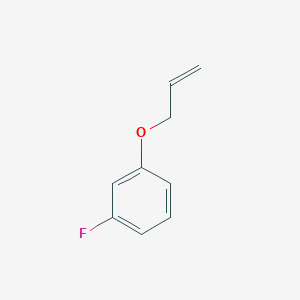
Benzene, 1-fluoro-3-(2-propen-1-yloxy)-
概要
説明
Allyl (3-fluorophenyl) ether is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.16 g/mol .
Synthesis Analysis
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .Chemical Reactions Analysis
Ethers generally undergo chemical reactions in two ways: 1. Cleavage of C-O bond: Ethers are generally very unreactive in nature. When an excess of hydrogen halide is added to the ether, cleavage of C-O bond takes place leading to the formation of alkyl halides . 2. Electrophilic Substitution: The alkoxy group in ether activates the aromatic ring at ortho and para positions for electrophilic substitution .Physical and Chemical Properties Analysis
An ether molecule has a net dipole moment due to the polarity of C-O bonds. The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass despite the polarity of the C-O bond . The miscibility of ethers with water resembles those of alcohols .科学的研究の応用
1. Applications in Biological Systems and Imaging
Allyl (3-fluorophenyl) ether derivatives have been employed in the development of novel probes for biological systems. For instance, a Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization, named CORM3-AE, was created for detecting CORM-3 both in live cells and in vivo. This probe responds quickly and exhibits high sensitivity and selectivity for CORM-3, providing a new method for constructing CORM-3 probes and enhancing imaging performance in live systems (Gong et al., 2022).
2. Applications in Organic Synthesis
Allyl (3-fluorophenyl) ether and its derivatives are vital in organic synthesis, enabling the creation of complex molecules. Notable applications include:
- The enantioselective Pd-catalyzed allylation reaction of fluorinated silyl enol ethers, providing a stereoselective route to allylated tertiary α-fluoroketones from achiral fluorinated precursors (Bélanger et al., 2007).
- The preparation of allyl phenyl ether and 2-allylphenol using the Williamson ether synthesis and Claisen rearrangement, introducing important reactions of ethers in undergraduate laboratories (Sanford et al., 2009).
3. Applications in Material Science
Allyl (3-fluorophenyl) ether derivatives have also found applications in the development of materials, particularly in the field of organic electronics:
- Novel self-assembled monolayers of allyl phenyl thiophene ether, which show potential as dielectric materials for organic thin film transistors, have been synthesized and characterized (Sathyapalan et al., 2008).
作用機序
Target of Action
It’s known that ethers, in general, can undergo reactions such as the claisen rearrangement . This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .
Mode of Action
The mode of action of Allyl (3-fluorophenyl) ether can be understood through its potential to undergo the Claisen rearrangement . This reaction is specific to allyl aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .
Biochemical Pathways
It’s known that ethers can undergo reactions such as the claisen rearrangement and acidic cleavage . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Ethers, in general, are known to be relatively stable and unreactive, which could influence their bioavailability .
Result of Action
The claisen rearrangement and acidic cleavage reactions that ethers can undergo could lead to the formation of new compounds, potentially resulting in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allyl (3-fluorophenyl) ether. For instance, the Claisen rearrangement reaction that ethers can undergo is temperature-dependent, requiring heating to 250°C . Therefore, temperature is a key environmental factor that can influence the action of Allyl (3-fluorophenyl) ether.
Safety and Hazards
生化学分析
Biochemical Properties
Allyl (3-fluorophenyl) ether plays a significant role in biochemical reactions, particularly in the context of Claisen rearrangement reactions. This compound interacts with various enzymes and proteins, facilitating the rearrangement process. For instance, it is known to interact with enzymes that catalyze the formation and breaking of carbon-oxygen and carbon-carbon bonds. The nature of these interactions involves the formation of transition states and intermediates that are crucial for the rearrangement process .
Cellular Effects
The effects of Allyl (3-fluorophenyl) ether on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and signal transduction. Additionally, Allyl (3-fluorophenyl) ether can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Allyl (3-fluorophenyl) ether involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic balance within the cell. Additionally, Allyl (3-fluorophenyl) ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl (3-fluorophenyl) ether change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to Allyl (3-fluorophenyl) ether can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Allyl (3-fluorophenyl) ether vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes, including toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level is required to observe noticeable biochemical and cellular changes. High doses of Allyl (3-fluorophenyl) ether can lead to toxicity, affecting vital organs and systems within the animal model .
Metabolic Pathways
Allyl (3-fluorophenyl) ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can affect pathways involved in the synthesis and degradation of lipids, carbohydrates, and proteins, thereby impacting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of Allyl (3-fluorophenyl) ether within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of Allyl (3-fluorophenyl) ether within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of Allyl (3-fluorophenyl) ether is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its biochemical effects .
特性
IUPAC Name |
1-fluoro-3-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUUABQVRKOWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
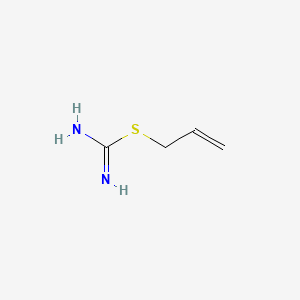
![3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3119794.png)
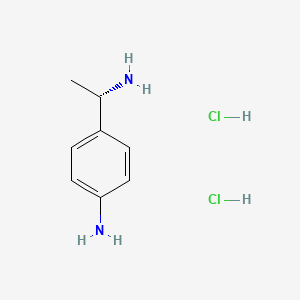

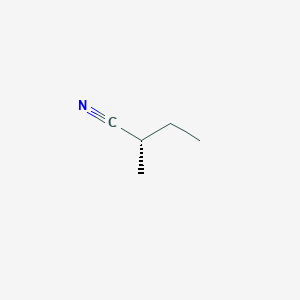
![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)

![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)
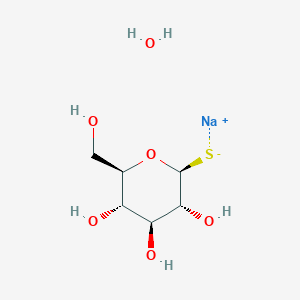
![[(Z)-(1-amino-2-chloro-ethylidene)amino] benzoate](/img/structure/B3119844.png)
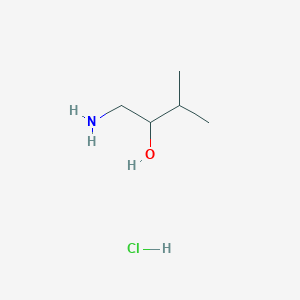
![N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3119860.png)


